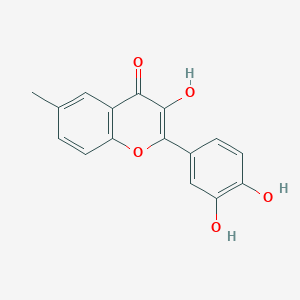

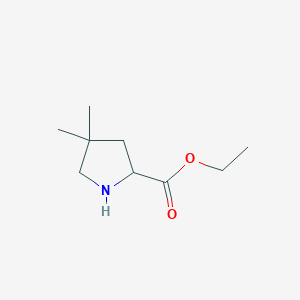

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one

Overview

Description

The compound “2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one” is a unique chemical. However, there seems to be limited information available about this specific compound1. It’s worth noting that it shares some structural similarities with other compounds such as 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one1 and 3,4-Dihydroxyphenylacetic acid2.

Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one”. However, similar compounds are often synthesized through various organic chemistry reactions, including condensation, cyclization, and oxidation3.Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and potential reactivity. However, the specific molecular structure analysis for “2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one” is not readily available43.Chemical Reactions Analysis

The chemical reactions involving “2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one” are not well-documented. However, similar compounds, such as flavonoids, are known to participate in antioxidant activity, which involves the donation of hydrogen atoms and radical scavenging5.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one” are not explicitly available. However, phenolic compounds, which this compound appears to be a part of, have characteristic properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma7.Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

The compound has been identified in natural sources, such as Belamcanda chinensis, and shown to possess antimicrobial and anti-inflammatory effects. The study by Liu et al. (2008) on Tectorigenin monohydrate, a closely related isoflavone, demonstrates these properties through its crystal structure analysis, suggesting its potential application in treating infections and inflammation (Liu, Ma, Gao, & Wu, 2008).

Spectroscopic and Physico-chemical Analysis

Elenkova et al. (2014) synthesized a derivative of the compound and conducted a comprehensive study on its crystal structure, UV/visible absorption spectra, and physico-chemical properties. This research contributes to understanding the compound's interactions with solvents, which is crucial for its applications in chemical and pharmaceutical research (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Environmental Sensing and Chemo-sensing

A derivative was designed and synthesized for selective colorimetric sensing of Cu2+ in aqueous solutions, demonstrating its potential as a practical tool for environmental monitoring and analysis. The sequential recognition of Cu2+ and CN− offers a novel approach for detecting these substances in water, showcasing the versatility of chromen-4-one derivatives in chemo-sensing applications (Jo, Park, Na, Choi, You, & Kim, 2014).

Photovoltaic and Electronic Applications

Research into benzopyran analogues, including compounds similar to 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one, explores their photovoltaic efficiency and interaction with materials like graphene. This study provides insights into the potential use of such compounds in enhancing the efficiency of solar cells and other electronic devices through spectral analysis and quantum mechanical studies (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).

Synthesis and Chemical Properties

The iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including the synthesis of 4-hydroxy-3-(1-phenylethyl)-2H-chromen-2-ones, highlights a method for producing pharmaceutically relevant derivatives efficiently. This research opens avenues for synthesizing compounds with potential therapeutic applications while emphasizing sustainable chemical processes (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

Safety And Hazards

The safety and hazards associated with “2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one” are not explicitly available. However, similar compounds may have safety data available. For example, 3,4-Dihydroxyphenylacetic acid has a safety data sheet available that provides information on handling, storage, and first aid measures8.

Future Directions

The future directions for research on “2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one” are not explicitly available. However, given the interest in phenolic compounds and their potential biological activities, it is likely that further research could explore the synthesis, properties, and potential applications of this compound9.

properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3-hydroxy-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-8-2-5-13-10(6-8)14(19)15(20)16(21-13)9-3-4-11(17)12(18)7-9/h2-7,17-18,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJBBZJXMHBECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593210 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one | |

CAS RN |

260063-32-9 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Ethynylbenzo[d]thiazole](/img/structure/B1603337.png)

![Pyrazolo[1,5-b]pyridazine](/img/structure/B1603340.png)